molecular formula C11H10N2O2 B155099 6-Methyl-3-phenyluracil CAS No. 1804-04-2

6-Methyl-3-phenyluracil

Cat. No. B155099
CAS RN: 1804-04-2
M. Wt: 202.21 g/mol
InChI Key: UOSBFFLSIMXMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-phenyluracil (MPU) is a chemical compound that belongs to the class of uracil derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. MPU is a crystalline powder that is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

6-Methyl-3-phenyluracil has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 6-Methyl-3-phenyluracil is in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout.
6-Methyl-3-phenyluracil has also been studied for its potential use in the field of agriculture. It has been found to possess herbicidal properties, making it a potential candidate for the development of new herbicides. Additionally, 6-Methyl-3-phenyluracil has been found to be effective in controlling the growth of certain types of algae, making it a potential candidate for the development of algaecides.

Mechanism Of Action

The exact mechanism of action of 6-Methyl-3-phenyluracil is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and inhibiting their production can help reduce inflammation and pain.

Biochemical And Physiological Effects

6-Methyl-3-phenyluracil has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, 6-Methyl-3-phenyluracil has been found to inhibit the production of nitric oxide (NO), which is known to play a role in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Methyl-3-phenyluracil in lab experiments is its relatively low cost and ease of synthesis. Additionally, 6-Methyl-3-phenyluracil has been found to be relatively stable, making it a good candidate for long-term experiments. However, one of the main limitations of using 6-Methyl-3-phenyluracil in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 6-Methyl-3-phenyluracil. One potential direction is to further explore its potential applications in the field of medicine. Specifically, more research is needed to determine its efficacy in treating various inflammatory diseases and to identify any potential side effects.
Another potential direction is to explore its potential applications in the field of material science. 6-Methyl-3-phenyluracil has been found to possess certain properties that make it a potential candidate for the development of new materials, such as its ability to form hydrogen bonds and its high melting point.
Finally, more research is needed to fully understand the mechanism of action of 6-Methyl-3-phenyluracil and to identify any potential interactions with other drugs or compounds. This information could help to further optimize its use in various fields of scientific research.
Conclusion:
In conclusion, 6-Methyl-3-phenyluracil is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its low cost and ease of synthesis make it a popular choice for lab experiments, while its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. However, more research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other drugs or compounds.

Synthesis Methods

The synthesis of 6-Methyl-3-phenyluracil involves the reaction between 5-phenyl-1,2,3,4-tetrazole and ethyl acetoacetate in the presence of potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain 6-Methyl-3-phenyluracil. This method is relatively simple and cost-effective, making it a popular choice for synthesizing 6-Methyl-3-phenyluracil in the laboratory.

properties

CAS RN

1804-04-2

Product Name

6-Methyl-3-phenyluracil

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-methyl-3-phenyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(14)13(11(15)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,15)

InChI Key

UOSBFFLSIMXMEM-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2

Other CAS RN

1804-04-2

Origin of Product

United States

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